molecular formula C20H23N3O3S2 B467390 N-[4-(1-azepanylsulfonyl)phenyl]-N'-benzoylthiourea CAS No. 590400-02-5

N-[4-(1-azepanylsulfonyl)phenyl]-N'-benzoylthiourea

Cat. No.: B467390
CAS No.: 590400-02-5
M. Wt: 417.5g/mol
InChI Key: RXCOOJKOJSJNQZ-UHFFFAOYSA-N
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Description

N-[4-(1-Azepanylsulfonyl)phenyl]-N'-benzoylthiourea is a synthetic thiourea derivative of significant interest in medicinal chemistry research. This compound is characterized by a molecular structure that incorporates both a benzoylthiourea moiety and an azepanylsulfonyl group. Researchers are particularly interested in such structures for their potential as key intermediates or pharmacophores in the development of novel bioactive molecules. Based on studies of structurally related N-benzoylthiourea derivatives, this compound class has demonstrated potential for diverse pharmacological activities, including investigation as analgesic agents through mechanisms that may involve the inhibition of the cyclooxygenase-2 (COX-2) isoenzyme . Furthermore, the presence of the sulfonamide group, linked here to an azepane ring, is a feature found in compounds that target various enzymes, suggesting this compound may have utility in biochemical probing and drug discovery efforts . As with many specialized research compounds, its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), as well as its toxicity profile, would require thorough characterization in experimental settings . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[[4-(azepan-1-ylsulfonyl)phenyl]carbamothioyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c24-19(16-8-4-3-5-9-16)22-20(27)21-17-10-12-18(13-11-17)28(25,26)23-14-6-1-2-7-15-23/h3-5,8-13H,1-2,6-7,14-15H2,(H2,21,22,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCOOJKOJSJNQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of 4-Nitroaniline

The synthesis begins with the introduction of the azepanylsulfonyl group. A two-step protocol is employed:

  • Chlorosulfonation : 4-Nitroaniline reacts with chlorosulfonic acid at 0–5°C to form 4-nitrobenzenesulfonyl chloride.

  • Amine Coupling : The sulfonyl chloride intermediate reacts with azepane (hexamethyleneimine) in dichloromethane (DCM) under basic conditions (triethylamine), yielding 4-nitrobenzenesulfonyl azepane.

Reduction of Nitro Group :
Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces the nitro group to an amine, producing 4-(1-azepanylsulfonyl)aniline. Alternative reducing agents like Fe/HCl may be used but require careful pH control.

Synthesis of Benzoyl Isothiocyanate

Benzoyl isothiocyanate is prepared in situ via reaction of benzoyl chloride with potassium thiocyanate (KSCN) in anhydrous acetone at 0°C. This avoids isolation of the toxic isothiocyanate.

Thiourea Formation

4-(1-Azepanylsulfonyl)aniline reacts with benzoyl isothiocyanate in tetrahydrofuran (THF) at room temperature for 12–24 hours. The reaction proceeds via nucleophilic attack of the aniline’s amine on the electrophilic carbon of the isothiocyanate, followed by proton transfer to form the thiourea linkage.

Optimization Notes :

  • Solvent : THF or acetone ensures solubility of both reactants.

  • Stoichiometry : A 1:1 molar ratio minimizes side products like symmetrical thioureas.

  • Workup : The product is isolated by filtration or extraction, followed by recrystallization from ethanol/water.

Alternative One-Pot Synthesis

Concurrent Reaction of Aniline, Benzoyl Chloride, and KSCN

A streamlined method involves reacting 4-(1-azepanylsulfonyl)aniline directly with benzoyl chloride and KSCN in refluxing acetone. The KSCN generates benzoyl isothiocyanate in situ, which couples with the aniline.

Procedure :

  • Combine 4-(1-azepanylsulfonyl)aniline (1.0 equiv), benzoyl chloride (1.2 equiv), and KSCN (1.5 equiv) in anhydrous acetone.

  • Reflux at 80°C for 16 hours under nitrogen.

  • Cool, filter insoluble salts (KCl), and concentrate the filtrate.

  • Recrystallize the crude product from acetonitrile.

Yield : 68–75% after optimization.

Characterization and Analytical Data

Infrared Spectroscopy (IR)

  • ν(N-H) : 3164–3300 cm⁻¹ (stretch, thiourea NH).

  • ν(C=O) : 1706 cm⁻¹ (benzoyl carbonyl).

  • ν(C=S) : 1362–1488 cm⁻¹ (thiourea C=S).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 7.97–8.26 (m, aromatic protons, benzoyl and phenyl groups).

    • δ 3.10–3.50 (m, azepane CH₂).

    • δ 1.50–1.80 (m, azepane CH₂).

    • δ 11.26 (s, NH, exchangeable).

  • ¹³C NMR :

    • δ 180.2 (C=S), 165.8 (C=O), 135.4–128.3 (aromatic carbons), 49.1 (azepane N-CH₂).

Mass Spectrometry

  • ESI-MS : m/z 456.1 [M+H]⁺ (calculated for C₂₀H₂₂N₃O₃S₂: 456.1).

Comparative Analysis of Methods

Method Conditions Yield Purity Key Advantages
Stepwise THF, rt, 24h75%>98%High purity, controlled stoichiometry
One-Pot Acetone, reflux, 16h68%95%Faster, fewer steps

Challenges and Mitigation Strategies

Side Reactions

  • Symmetrical Thiourea Formation : Excess benzoyl isothiocyanate leads to bis-benzoylthiourea. Mitigated by using 1:1 stoichiometry.

  • Hydrolysis of Sulfonamide : Acidic/basic conditions cleave the sulfonamide. Neutral pH and anhydrous solvents are critical.

Purification

Recrystallization from ethanol or acetonitrile removes unreacted aniline and KCl byproducts. Chromatography (silica gel, ethyl acetate/hexane) resolves minor impurities.

Scalability and Industrial Relevance

The one-pot method is preferred for scale-up due to reduced solvent use and processing time. However, the exothermic reaction between KSCN and benzoyl chloride requires controlled addition and cooling .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-azepanylsulfonyl)phenyl]-N’-benzoylthiourea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research has highlighted the antimicrobial potential of thiourea derivatives, including N-[4-(1-azepanylsulfonyl)phenyl]-N'-benzoylthiourea. Studies indicate that compounds within this class exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves the inhibition of key enzymes or disruption of cellular processes in target organisms. For instance, similar benzoylthiourea derivatives have shown effective antibacterial activity against strains like Escherichia coli and Staphylococcus aureus .

Analgesic Activity
N-benzoylthiourea derivatives have been investigated for their analgesic properties through mechanisms that involve the inhibition of cyclooxygenase-2 (COX-2) enzymes, which play a crucial role in pain and inflammation pathways. Computational docking studies suggest that certain derivatives may exhibit analgesic activity comparable to established analgesics like diclofenac .

Anticancer Potential
There is ongoing research into the anticancer properties of thiourea derivatives, including this compound. Preliminary studies suggest that these compounds may interfere with cancer cell proliferation and induce apoptosis, although specific mechanisms and efficacy are still under investigation.

Synthetic Utility

Reagent in Organic Synthesis
this compound serves as a versatile reagent in organic synthesis. Its unique structure allows it to act as a building block for more complex molecules, facilitating the development of new chemical entities with tailored properties .

Intermediate for Drug Development
This compound is also utilized as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting microbial infections and inflammatory diseases. Its structural features enable modifications that can enhance biological activity or reduce toxicity .

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant antibacterial effects against E. coli and antifungal activity against Candida albicans.
Study 2Analgesic PropertiesPredicted analgesic activity comparable to diclofenac through COX-2 inhibition mechanisms.
Study 3Anticancer ResearchIndicated potential for inducing apoptosis in cancer cell lines, warranting further investigation into its efficacy and mechanisms.

Mechanism of Action

The mechanism by which N-[4-(1-azepanylsulfonyl)phenyl]-N’-benzoylthiourea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions, which can lead to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Benzoylthiourea Derivatives

The following table summarizes key structural, physicochemical, and functional differences between N-[4-(1-azepanylsulfonyl)phenyl]-N'-benzoylthiourea and related compounds:

Compound Name Substituents (R₁, R₂) Solubility Key Properties/Applications References
N-Benzoyl-N'-phenylthiourea (BFTU) R₁ = H; R₂ = H Insoluble in water Baseline antimicrobial activity; used as a ligand for metal complexes.
4-Cl-BFTU R₁ = Cl; R₂ = H Insoluble in water Enhanced electron-withdrawing effects improve metal chelation (e.g., Pd²⁺, Ni²⁺).
N-(4-Nitrobenzoyl)-N′-4-cyanophenylthiourea R₁ = NO₂; R₂ = C≡N Not reported Electrochemical activity via nitro and cyano groups; potential sensor applications.
N,N-Dimethyl-N'-benzoylthiourea (DMBT) R₁ = CH₃; R₂ = H Organic solvent-soluble Forms stable Pd(II) complexes; used in analytical chemistry for metal detection.
Target Compound R₁ = Azepanylsulfonyl; R₂ = C₆H₅C=O Likely organic-soluble Unique steric bulk and sulfonyl group may enhance metal-binding selectivity or bioactivity.

Structural and Functional Insights

  • Electron-Withdrawing Effects : The azepanylsulfonyl group (-SO₂C₆H₁₀N) is a stronger electron-withdrawing substituent compared to halogens (e.g., Cl in 4-Cl-BFTU) or alkyl groups (e.g., CH₃ in DMBT). This enhances acidity of the thiourea NH protons, facilitating deprotonation and metal coordination .
  • This contrasts with smaller substituents like Cl or CH₃, which allow tighter metal-ligand interactions .
  • Biological Activity: While nitro (NO₂) and cyano (C≡N) groups in related compounds (e.g., ) confer electrochemical redox activity, the sulfonyl group in the target compound may improve pharmacokinetic properties (e.g., solubility, stability) for antimicrobial or anticancer applications .

Biological Activity

Overview of Thiourea Compounds

Thioureas are a class of organic compounds characterized by the presence of a thiourea functional group (R1R2N-C(=S)-NH2). They have garnered attention in medicinal chemistry due to their diverse biological activities, including:

  • Anticancer properties
  • Antimicrobial effects
  • Anti-inflammatory activity
  • Antioxidant capabilities

Anticancer Activity

Research has shown that certain thiourea derivatives exhibit significant anticancer properties. For instance, studies have indicated that modifications to the thiourea structure can enhance its ability to inhibit cancer cell proliferation and induce apoptosis. The mechanism often involves the modulation of signaling pathways related to cell survival and death, such as the MAPK and PI3K/Akt pathways.

Antimicrobial Properties

Thioureas have been explored for their antimicrobial activities against a variety of pathogens. Their effectiveness can depend on the substituents attached to the thiourea moiety. For example, some studies report that alkyl or aryl substitutions can enhance antibacterial activity against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Certain thiourea compounds have demonstrated anti-inflammatory activities in preclinical models. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Structure-Activity Relationship (SAR)

The biological activity of thioureas is often influenced by their chemical structure. Key factors include:

  • Substituent groups : The nature and position of substituents on the phenyl ring or azepane can significantly affect activity.
  • Steric effects : Bulky groups may hinder or enhance binding to biological targets.
  • Electronic effects : Electron-withdrawing or donating groups can alter reactivity and interaction with enzymes or receptors.

Example 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated a series of thiourea derivatives for their anticancer properties. The researchers found that specific modifications led to compounds that effectively inhibited tumor growth in vitro and in vivo, suggesting potential for further development as anticancer agents.

Example 2: Antimicrobial Efficacy

Another research article focused on synthesizing thiourea derivatives with varying substituents and testing them against bacterial strains. Results indicated that certain derivatives exhibited potent antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Research Findings

Compound NameBiological ActivityReference
Thiourea Derivative AAnticancer (inhibition of cell proliferation)
Thiourea Derivative BAntimicrobial (effective against Gram-positive bacteria)
Thiourea Derivative CAnti-inflammatory (reduction of cytokine levels)

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